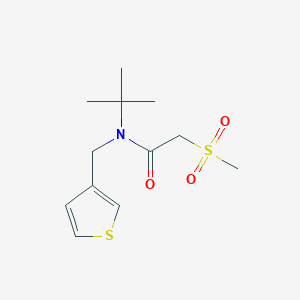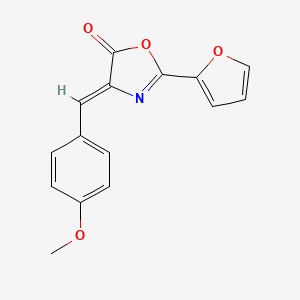![molecular formula C21H18BrNO3 B5377323 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5377323.png)
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BEQA and is a derivative of quinoline. It has a molecular formula of C23H19BrNO3 and a molecular weight of 442.31 g/mol.
Mécanisme D'action
The mechanism of action of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various biological processes. For example, BEQA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. In addition, it has also been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate has various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. In addition, BEQA has been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate in lab experiments include its potential use as a fluorescent probe for the detection of metal ions and its potential use in the development of new drugs for the treatment of various diseases. However, the limitations of using BEQA in lab experiments include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate. One direction is to further investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use in the development of new drugs for the treatment of various diseases. Furthermore, future studies can investigate the mechanism of action of BEQA and its potential toxicity. Overall, the study of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate has the potential to lead to the development of new drugs and diagnostic tools for various diseases.
Méthodes De Synthèse
The synthesis of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate involves the reaction between 5-bromo-2-ethoxybenzaldehyde and 8-aminoquinoline in the presence of acetic anhydride and pyridine. This reaction yields the desired product, which can be purified through recrystallization. The synthesis of this compound has been reported in various studies, and the yield can range from 50% to 70%.
Applications De Recherche Scientifique
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate has been studied extensively for its potential applications in various fields. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. In addition, it has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, BEQA has been investigated for its potential use in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
[2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-3-25-19-12-9-17(22)13-16(19)8-11-18-10-7-15-5-4-6-20(21(15)23-18)26-14(2)24/h4-13H,3H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQXVHRXVLNWBD-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-methyl-1H-benzimidazole](/img/structure/B5377249.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377254.png)
![3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5377262.png)
![N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5377264.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5377265.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5377292.png)

![3-allyl-5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5377298.png)

![N-[3-(2-methyl-4-pyrimidinyl)phenyl]-2-(3-pyrrolidinyl)benzamide](/img/structure/B5377309.png)
![4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5377313.png)
![6-[2-(2,6-dichlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5377316.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5377327.png)